Piperidine-3,3-diol
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Overview
Description
Piperidine-3,3-diol is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the third carbon atom of the piperidine ring.
Synthetic Routes and Reaction Conditions:
Reduction of Piperidine-3,3-dione: Piperidine-3,3-dione can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.
Hydroxylation of Piperidine: Piperidine can be hydroxylated using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing or oxidizing agents, reaction temperature, and pressure are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form piperidine-3,3-dione.
Reduction: this compound can be reduced to piperidine.
Substitution: this compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), catalytic amounts of transition metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Piperidine-3,3-dione.
Reduction: Piperidine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Piperidine-3,3-diol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which Piperidine-3,3-diol exerts its effects depends on its specific application. For example, in pharmacological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Piperidine
Piperidine-2,6-dione
Piperidine-4-carboxylic acid
Uniqueness: Piperidine-3,3-diol is unique due to the presence of two hydroxyl groups on the same carbon atom, which can influence its reactivity and biological activity compared to other piperidine derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
piperidine-3,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5(8)2-1-3-6-4-5/h6-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNCWQSVAOUUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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